molecular formula C8H7N3O2S2 B13121188 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid

3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid

Cat. No.: B13121188
M. Wt: 241.3 g/mol
InChI Key: ZOEZTSMNNKJEBX-UHFFFAOYSA-N
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Description

3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[5,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death . The compound’s thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other thiazolo[5,4-d]pyrimidine derivatives.

Properties

Molecular Formula

C8H7N3O2S2

Molecular Weight

241.3 g/mol

IUPAC Name

3-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)propanoic acid

InChI

InChI=1S/C8H7N3O2S2/c12-5(13)1-2-14-7-6-8(10-3-9-7)15-4-11-6/h3-4H,1-2H2,(H,12,13)

InChI Key

ZOEZTSMNNKJEBX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)SCCC(=O)O)N=CS2

Origin of Product

United States

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